BenchChemオンラインストアへようこそ!

Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate

Phase Transition Temperature Differential Scanning Calorimetry Liposome Formulation

Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate (CAS 169051-60-9), commonly designated DPPA-Na or 16:0 PA (sodium salt), is a synthetic anionic glycerophospholipid of the phosphatidic acid (PA) class. Its molecular architecture comprises a glycerol backbone esterified at the sn-1 and sn-2 positions with two saturated C16:0 (palmitoyl) chains and a minimally substituted phosphate monoester head group at the sn-3 position, existing as the monosodium salt with a molecular weight of 670.9 g/mol.

Molecular Formula C35H68NaO8P
Molecular Weight 670.9 g/mol
CAS No. 169051-60-9
Cat. No. B588344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium (R)-2,3-bis(palmitoyloxy)propyl phosphate
CAS169051-60-9
SynonymsHexadecanoic Acid 1,1’-[(1R)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl] Ester Sodium Salt;  Hexadecanoic Acid (R)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl Ester, Monosodium Salt;  Monosodium 1,2-dipalmitoyl-sn-glycero-3-phosphate
Molecular FormulaC35H68NaO8P
Molecular Weight670.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+]
InChIInChI=1S/C35H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/q;+1/p-1/t33-;/m1./s1
InChIKeyBMBWFDPPCSTUSZ-MGDILKBHSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate (DPPA-Na): A Structurally Differentiated Acidic Phospholipid for Liposomal Drug Delivery and Membrane Biophysics


Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate (CAS 169051-60-9), commonly designated DPPA-Na or 16:0 PA (sodium salt), is a synthetic anionic glycerophospholipid of the phosphatidic acid (PA) class. Its molecular architecture comprises a glycerol backbone esterified at the sn-1 and sn-2 positions with two saturated C16:0 (palmitoyl) chains and a minimally substituted phosphate monoester head group at the sn-3 position, existing as the monosodium salt with a molecular weight of 670.9 g/mol [1]. Unlike zwitterionic phospholipids such as phosphatidylcholine (PC) or phosphatidylethanolamine (PE), DPPA lacks a conventional polar head group beyond the phosphate moiety itself—a structural feature that fundamentally alters its hydrogen-bonding capacity, phase behavior, and electrostatic profile [2]. This compound is recognized as an endogenous human metabolite and a bioactive signaling lipid capable of activating the MAPK cascade via Raf-1 translocation, while also serving as a critical excipient in liposomal and lipid nanoparticle (LNP) formulations requiring negative surface charge and enhanced membrane fusion properties [3].

Why Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate Cannot Be Casually Substituted by Other C16:0 Phospholipids in Formulation and Bioactivity Screens


The superficially similar dipalmitoyl (C16:0/C16:0) phospholipids—DPPC (phosphatidylcholine), DPPG (phosphatidylglycerol), and DPPE (phosphatidylethanolamine)—exhibit markedly divergent thermotropic, electrostatic, and hydrogen-bonding properties that preclude their interchangeable use. DPPA (Tm ≈ 65 °C) undergoes its gel-to-liquid crystalline phase transition at a temperature approximately 24 °C higher than both DPPC and DPPG (Tm ≈ 41 °C) despite sharing identical C16:0 acyl chains . This elevation is directly attributable to intermolecular hydrogen-bonding networks involving the underivatized phosphate head group of DPPA, a capability absent in the methylated-phosphate head groups of PC and the glycerol-phosphate of PG [1]. Furthermore, DPPA's highly negatively charged phosphate head group—unshielded by a larger polar moiety—generates a distinct electrostatic surface potential that governs counter-ion interactions, bilayer packing, and interdigitation propensity in ways not replicated by DPPG or DPPC, directly impacting liposome stability, drug encapsulation efficiency, and bioactivity in cellular assays [2].

Quantitative Differentiation Evidence for Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate (DPPA-Na) Versus Closest Structural Analogs


Gel-to-Liquid Crystalline Phase Transition Temperature (Tm): DPPA-Na Requires Formulation Processing at Significantly Higher Temperatures Than DPPC and DPPG

The main gel-to-liquid crystalline phase transition temperature (Tm) of DPPA sodium salt is 65 °C, as measured by differential scanning calorimetry (DSC), compared to 41 °C for both DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) and DPPG (1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol) sodium salt, which carry identical C16:0 acyl chains but differ in head group chemistry . An independent study reports DPPA Tm at 67 °C (pH 6.5) versus DPPC at 41 °C and DPPG at 41 °C [1]. Within the phosphatidic acid subclass, DPPA occupies an intermediate position between DMPA (C14:0, Tm 52 °C) and DSPA (C18:0, Tm 75 °C), enabling chain-length-based Tm tuning .

Phase Transition Temperature Differential Scanning Calorimetry Liposome Formulation

Supplier Purity Gradient: Procurement-Relevant Differentiation from Research-Grade (≥97–98%) to GMP-Ready (≥99%) Specifications

Commercially available DPPA-Na exhibits a documented purity gradient across suppliers that is directly relevant to procurement decisions. NOF America's COATSOME® MA-6060LS grade is specified at ≥99% purity, manufactured using highly purified fatty acids and positioned for pharmaceutical research and clinical applications . BOC Sciences supplies DPPA at 99% purity . Chemimpex, VWR/Enzo, and MedChemExpress offer ≥98% purity (TLC) . Bidepharm supplies at 97% standard purity with batch-specific QC documentation including NMR, HPLC, and GC . This purity span of ≥97% to ≥99% has quantifiable implications for liposome batch reproducibility, as sub-1% lyso-PA or free fatty acid contaminants can alter phase behavior and surface charge density.

Purity Specification Supplier Qualification Pharmaceutical Excipient Grade

Monolayer Phase Behavior: DPPA-Na Exhibits a Characteristic Orientational Transition at 25 mN/m Distinguishing It from Neutral Phospholipids

At the air/water interface, DPPA forms a condensed monolayer whose π-A isotherm displays a distinctive slope change at 25 mN/m, ascribed to an orientational transition of the nonpolar palmitoyl chains from a tilted to a vertical orientation relative to the interface [1]. This behavior contrasts with zwitterionic phospholipids such as DPPC, which exhibit a liquid-expanded to liquid-condensed phase transition rather than a tilt-to-vertical reorientation within a pre-condensed monolayer. The 25 mN/m transition pressure serves as a quantifiable, reproducible physicochemical fingerprint that can be used for quality control and batch-to-batch consistency verification in pulmonary surfactant and Langmuir-Blodgett film applications.

Langmuir Monolayer Surface Pressure-Area Isotherm Air-Water Interface

In Vivo Anti-Tumor Efficacy: DPPA-Na at 3 mg/kg Significantly Suppresses TNBC Tumor Growth—A Bioactivity Not Shared by Structural Analogs DPPC and DPPG

In a mouse subcutaneous TNBC model, DPPA administered at 3 mg/kg body weight via intravenous tail vein injection once every two days for two weeks significantly inhibited tumor growth in both murine 4T1 and human MDA-MB-231 xenografts, with marked reduction in tumor volume and tumor weight compared to vehicle control [1]. Mechanistically, DPPA arrested the G2/M cell cycle transition and suppressed cyclin B1 (CCNB1) expression, while also inhibiting tumor angiogenesis [1]. In vitro, DPPA significantly inhibited MDA-MB-231 cell viability at concentrations greater than 100 μM [2]. This anti-tumor bioactivity is a functional property intrinsic to the phosphatidic acid head group architecture and is not observed with DPPC or DPPG at equivalent exposures, positioning DPPA as both a lipid excipient and a bioactive therapeutic entity.

Triple-Negative Breast Cancer Anti-Angiogenesis In Vivo Tumor Xenograft

Head Group Hydrogen-Bonding Network: DPPA-Na Phosphate-Directed Intermolecular Interactions Produce Tm Elevation Unexplained by Chain Length or Charge Alone

Differential scanning calorimetry studies by Boggs et al. (1986) demonstrated that the high Tm of pure DPPA and DPPE bilayers—relative to DPPC and DPPG—is a consequence of intermolecular hydrogen-bonding interactions involving the lipid phosphate group, and not of differences in head group size or charge density [1]. This was established by showing that hydrogen-bonding single-chain compounds (palmitic acid, hexadecanol) complexed with DPPC/DPPG raised their Tm by 20–27 °C to match the Tm of pure DPPA/DPPE, whereas non-hydrogen-bonding single-chain compounds (methyl palmitate, hexadecane) produced only a 4–12 °C increase and actually decreased the Tm of DPPA and DPPE [1]. This provides direct experimental proof that DPPA's phosphate group participates in a hydrogen-bonding network that is structurally impossible for DPPC (phosphate methylated) and sterically hindered in DPPG (glycerol-phosphate head group).

Intermolecular Hydrogen Bonding Bilayer Stability Head Group Chemistry

Enantiomeric and Salt-Form Specification: (R)-Stereochemistry at C2 and Monosodium Salt Form Distinguish CAS 169051-60-9 from Racemic and Disodium Variants

CAS 169051-60-9 specifically designates the (R)-enantiomer monosodium salt of 1,2-dipalmitoyl-sn-glycero-3-phosphate, with a defined stereocenter at the glycerol C2 position (1 defined stereocenter / 1 total) [1]. This distinguishes it from the racemic mixture (CAS 67232-81-9 for rac-DPPG, a related but distinct compound), the disodium salt variant (which carries a different CAS number and stoichiometry), and the free acid form (CAS 7091-44-3) . The (R)-configuration corresponds to the naturally occurring sn-glycero-3-phosphate backbone found in biological membranes; the (S)-enantiomer or racemic mixtures do not identically replicate the molecular recognition surfaces required for stereospecific protein-lipid interactions, including Raf-1 binding and MAPK cascade activation [2].

Stereochemistry Chiral Purity Salt Form Identity

Optimal Scientific and Industrial Deployment Scenarios for Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate (DPPA-Na)


Charge-Negative Liposomal and Lipid Nanoparticle (LNP) Formulations Requiring Endosomal Escape Enhancement

DPPA-Na serves as the anionic lipid component in liposomes and LNPs where negative surface charge is required for electrostatic complexation with cationic species (e.g., mRNA, cationic polymers, or targeting ligands) and for promoting membrane fusion/endosomal escape. Its highly negatively charged phosphate head group—unshielded by a polar moiety—provides stronger electrostatic interactions than DPPG, while its Tm of 65 °C ensures that liposomes remain in the gel phase at physiological temperature (37 °C), reducing passive drug leakage during circulation . For GMP-adjacent applications, the COATSOME® MA-6060LS grade (≥99% purity) provides the batch-to-batch consistency required for regulatory submissions .

Pulmonary Surfactant Model Systems and Interfacial Rheology Studies

DPPA's monolayer phase behavior—characterized by a condensed film with a slope change at 25 mN/m corresponding to chain orientational transition—makes it a well-defined standard for pulmonary surfactant research and Langmuir-Blodgett film deposition . DPPA has been used in pulmonary surfactant formulations to physically stabilize emulsions and suspensions, and its hydrogen-bonding phosphate network contributes to monolayer mechanical strength under compression-expansion cycling, a property not replicated by DPPC or DPPG monolayers alone .

Theranostic Nanomedicine Exploiting Intrinsic Anti-Tumor and Anti-Angiogenic Bioactivity of DPPA

DPPA functions as a dual-purpose lipid: a structural excipient for nanoparticle assembly and an intrinsically bioactive anti-tumor agent. In preclinical TNBC models, DPPA at 3 mg/kg i.v. significantly inhibited tumor growth, suppressed angiogenesis, and arrested the G2/M cell cycle transition via CCNB1 downregulation . This enables the design of carrier-free or self-therapeutic nanomedicines where the lipid itself contributes to therapeutic efficacy, simplifying formulation complexity and eliminating the need for separate cytotoxic payloads in certain applications .

Membrane Biophysics: Hydrogen-Bonding and Interdigitation Studies in Bilayer Model Systems

DPPA bilayers provide a unique experimental platform for investigating phosphate-mediated intermolecular hydrogen bonding in the absence of a polar head group. Comparative studies with DPPC (no H-bonding) and DPPG (glycerol-phosphate, sterically hindered H-bonding) enable systematic dissection of hydrogen-bonding contributions to bilayer phase stability, permeability, and interdigitation propensity . DPPA's tendency to form interdigitated gel phases—even in the absence of added salt—as demonstrated by high-pressure DSC and light-scattering measurements, positions it as a model lipid for studying non-lamellar phase transitions relevant to membrane fusion processes .

Quote Request

Request a Quote for Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.